Product packaging for 3-(Bromomethyl)pyridazine(Cat. No.:CAS No. 60023-36-1)

3-(Bromomethyl)pyridazine

Cat. No.: B1321611
CAS No.: 60023-36-1
M. Wt: 173.01 g/mol
InChI Key: CEBUNOCBCPXDNP-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Heterocycles in Chemical Sciences

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a fundamental scaffold in chemistry. scholarsresearchlibrary.comresearchgate.net The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in drug design. nih.gov Pyridazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. scholarsresearchlibrary.comsarpublication.comnih.gov This has led to significant research interest in synthesizing novel pyridazine-containing compounds for potential therapeutic use. scholarsresearchlibrary.comnih.gov The pyridazine nucleus is a versatile scaffold that allows for easy functionalization at various positions, making it a valuable building block for new drug development. scholarsresearchlibrary.com

Structural Characteristics and Chemical Importance of Bromomethylated Pyridazines

The introduction of a bromomethyl group onto the pyridazine ring, as seen in 3-(bromomethyl)pyridazine, significantly enhances the molecule's reactivity. The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of a diverse array of pyridazine derivatives. researchgate.net

Bromomethylated pyridazines are key intermediates in the synthesis of numerous biologically active molecules. For instance, they are used to create compounds that can interact with biological targets like enzymes and receptors, potentially modulating their activity for therapeutic benefit. The position of the bromomethyl group on the pyridazine ring can influence the compound's reactivity and the properties of its derivatives.

Current State of Research on this compound

Current research on this compound and its derivatives is largely focused on its application as a synthetic intermediate. Scientists are exploring its use in the creation of novel compounds with potential pharmacological activities. For example, it has been used in the synthesis of kinase inhibitors and other therapeutic agents. evitachem.com

The synthesis of this compound itself is an area of active investigation, with researchers seeking more efficient and environmentally friendly methods. organic-chemistry.orgresearchgate.net Studies have also delved into the functionalization of the pyridazine ring through cross-coupling reactions, further expanding the synthetic utility of bromomethylated pyridazines. organic-chemistry.org The reactivity of the bromomethyl group allows for its displacement to form new carbon-carbon and carbon-heteroatom bonds, a key strategy in building complex molecular architectures. researchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
IUPAC Name This compound
InChI InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2
InChI Key CEBUNOCBCPXDNP-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1)CBr
CAS Number 60023-36-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B1321611 3-(Bromomethyl)pyridazine CAS No. 60023-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUNOCBCPXDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615712
Record name 3-(Bromomethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60023-36-1
Record name 3-(Bromomethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl Pyridazine and Its Analogues

Strategies for Introducing the Bromomethyl Moiety into Pyridazine (B1198779) Systems

The introduction of a bromomethyl group onto a pyridazine core can be achieved through several synthetic routes. These are broadly categorized into direct bromination of a methyl precursor and indirect methods involving the transformation of other functional groups.

The most straightforward method for synthesizing 3-(bromomethyl)pyridazine is the direct halogenation of 3-methylpyridazine. This reaction typically proceeds via a free-radical mechanism. Common brominating agents such as N-Bromosuccinimide (NBS) are used, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation to facilitate the reaction. google.com The solvent choice is crucial, with non-polar solvents like carbon tetrachloride (CCl₄) being traditionally used.

The reaction involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of 3-methylpyridazine. The resulting benzylic-type radical is stabilized by the pyridazine ring and reacts with the brominating agent to yield the desired this compound product.

Table 1: Reagents for Direct Bromination of 3-Methylpyridazine

Reagent Role Common Solvents
N-Bromosuccinimide (NBS) Brominating Agent Carbon tetrachloride (CCl₄)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Brominating Agent Oleum
AIBN or Benzoyl Peroxide Radical Initiator Carbon tetrachloride (CCl₄)

Indirect methods offer alternative pathways to this compound, starting from precursors with different functional groups at the 3-position. These transformations are particularly useful when the starting methylpyridazine is unavailable or when direct bromination leads to undesired side products.

One common precursor is 3-pyridinemethanol. The hydroxyl group can be converted to a bromine atom using various reagents. For instance, treatment with hydrobromic acid (HBr) can effectively substitute the hydroxyl group. rsc.org Another established method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to the corresponding bromide under mild conditions. tandfonline.com

Another indirect route starts from pyridazine-3-carboxylic acid. The synthesis of an analogue, 5-methyl-3-(bromomethyl)pyridine, has been successfully achieved starting from 5-methylnicotinic acid. researchgate.netsemanticscholar.org This multi-step process typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination of the alcohol as described above.

Preparation of this compound Hydrobromide

For purposes of stability, purification, and handling, this compound is often converted into its hydrobromide salt. sigmaaldrich.com The preparation is typically straightforward, involving the treatment of the free base form of this compound with a solution of hydrobromic acid (HBr). researchgate.net The reaction is usually performed in a suitable organic solvent, from which the salt precipitates and can be isolated by filtration. This acid-base reaction protonates one of the nitrogen atoms of the pyridazine ring, forming the stable hydrobromide salt.

Comparative Analysis of Synthetic Pathways and Yields

The choice of synthetic pathway for this compound and its analogues depends on factors such as the availability of starting materials, desired scale, and reaction conditions. Direct bromination is often preferred for its atom economy and fewer reaction steps. However, controlling the selectivity can be challenging, and over-bromination can occur.

Table 2: Comparison of Synthetic Pathways

Pathway Starting Material Key Reagents Advantages Disadvantages Reported Yields
Direct Bromination 3-Methylpyridazine NBS, AIBN/UV light Fewer steps, atom economical Potential for side reactions, selectivity issues Variable
Indirect (Alcohol) 3-Pyridinemethanol HBr or PPh₃/CBr₄ Good control, clean conversion Requires precursor synthesis Generally Good

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for pyridazine derivatives. rasayanjournal.co.in While specific research on green synthesis of this compound is limited, general principles can be applied. These include the use of safer solvents to replace hazardous ones like carbon tetrachloride. Alternative energy sources, such as microwave irradiation, can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rasayanjournal.co.in

The development of catalytic methods, replacing stoichiometric reagents, is another key aspect of green chemistry. For pyridazine synthesis in general, the use of catalysts and multicomponent reactions in a single pot reduces waste and improves efficiency. rasayanjournal.co.in Future research may focus on applying these greener methodologies, such as using solid-supported brominating agents for easier separation and recycling, or developing catalytic C-H activation/bromination protocols to avoid the need for radical initiators. rasayanjournal.co.in

Reactivity and Transformation of 3 Bromomethyl Pyridazine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of 3-(bromomethyl)pyridazine is highly susceptible to nucleophilic attack, making it an excellent electrophile for a range of nucleophiles. This reactivity is the basis for the synthesis of a diverse array of pyridazine-containing molecules.

Reaction with Nitrogen-Containing Nucleophiles

This compound readily undergoes nucleophilic substitution with various nitrogen-containing nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

The reaction with primary and secondary amines provides a straightforward route to (pyridazin-3-yl)methylamines. For instance, the reaction of this compound with a primary amine (R-NH₂) yields a secondary amine of the structure Pyridazin-3-yl-CH₂-NH-R, while reaction with a secondary amine (R₂NH) results in a tertiary amine, Pyridazin-3-yl-CH₂-NR₂. These reactions are often carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Nitrogen-containing heterocyclic compounds, such as imidazole, pyrazole, and triazoles, can also act as effective nucleophiles. The alkylation of these heterocycles with this compound leads to the formation of N-((pyridazin-3-yl)methyl) derivatives, which are of interest in medicinal chemistry due to their potential biological activities.

NucleophileReagentProductReaction ConditionsYield (%)Reference
Primary AmineR-NH₂N-((Pyridazin-3-yl)methyl)amineBase, SolventModerate to High
Secondary AmineR₂NHN,N-Disubstituted-(pyridazin-3-yl)methanamineBase, SolventModerate to High
ImidazoleImidazole1-((Pyridazin-3-yl)methyl)-1H-imidazoleBase, SolventGood
PyrazolePyrazole1-((Pyridazin-3-yl)methyl)-1H-pyrazoleBase, SolventGood

Reaction with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylates, react with this compound to form ethers and esters, respectively.

In the presence of a base, alcohols (R-OH) and phenols (Ar-OH) are deprotonated to form the corresponding alkoxides and phenoxides, which are potent nucleophiles. These then react with this compound to yield pyridazin-3-ylmethyl ethers (Pyridazin-3-yl-CH₂-O-R) and aryl ethers (Pyridazin-3-yl-CH₂-O-Ar).

Similarly, carboxylate anions (R-COO⁻), typically generated from the corresponding carboxylic acid and a base, can displace the bromide to form pyridazin-3-ylmethyl esters (Pyridazin-3-yl-CH₂-O-C(O)-R). These esterification reactions provide a convenient method for introducing the pyridazin-3-ylmethyl moiety into molecules containing a carboxylic acid group.

NucleophileReagentProductReaction ConditionsYield (%)Reference
AlcoholR-OH3-(Alkoxymethyl)pyridazineBase, SolventGood
PhenolAr-OH3-(Phenoxymethyl)pyridazineBase, SolventGood
Carboxylic AcidR-COOH(Pyridazin-3-yl)methyl carboxylateBase, SolventGood

Reaction with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles are generally excellent nucleophiles and react readily with this compound. Thiols (R-SH) and thioamides are common examples of sulfur nucleophiles used in these reactions.

Thiols can be deprotonated by a base to form thiolate anions (R-S⁻), which are highly nucleophilic and efficiently displace the bromide from this compound to form pyridazin-3-ylmethyl thioethers (Pyridazin-3-yl-CH₂-S-R).

Thioamides can also act as sulfur nucleophiles, although the reactivity can be more complex, potentially involving either the sulfur or nitrogen atom. However, under appropriate conditions, selective S-alkylation can be achieved to yield S-((pyridazin-3-yl)methyl)thioimidates.

NucleophileReagentProductReaction ConditionsYield (%)Reference
ThiolR-SH3-((Alkylthio)methyl)pyridazineBase, SolventHigh
ThioamideR-C(S)NH₂S-((Pyridazin-3-yl)methyl)thioimidateBase, SolventModerate

Formation of Quaternary Ammonium Salts

Tertiary amines (R₃N) react with this compound to form quaternary ammonium salts. In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the bromide as the counter-ion. The resulting salts have the general structure [Pyridazin-3-yl-CH₂-NR₃]⁺Br⁻. These reactions are a specific example of the Menshutkin reaction.

The formation of pyridinium salts is a notable example, where pyridine or its derivatives act as the tertiary amine nucleophile. The reaction of this compound with pyridine yields the 1-((pyridazin-3-yl)methyl)pyridinium bromide salt.

NucleophileReagentProductReaction ConditionsYield (%)Reference
Tertiary AmineR₃N1-(Pyridazin-3-yl)-N,N,N-trialkylmethanaminium bromideSolventHigh
PyridinePyridine1-((Pyridazin-3-yl)methyl)pyridinium bromideSolventHigh

Oxidation Reactions of the Bromomethyl Group

The bromomethyl group of this compound can be oxidized to an aldehyde functional group, providing access to pyridazine-3-carbaldehyde, a key synthetic intermediate.

Conversion to Aldehydes (e.g., Krohnke Oxidation)

The Kröhnke oxidation is a well-established method for the conversion of benzyl and alkyl halides to aldehydes. ekb.eg This reaction typically involves two steps. First, the halide is treated with pyridine to form the corresponding pyridinium salt. In the case of this compound, this would be 1-((pyridazin-3-yl)methyl)pyridinium bromide.

In the second step, the pyridinium salt is treated with a nitroso compound, most commonly p-nitrosodimethylaniline, in the presence of a base. This leads to the formation of a nitrone intermediate, which is then hydrolyzed to yield the desired aldehyde, in this case, pyridazine-3-carbaldehyde, and N,N-dimethyl-N'-(pyridin-1-ylmethylene)benzene-1,4-diamine.

While the Kröhnke oxidation is a classical method, other oxidation methods such as the Sommelet reaction wikipedia.orgsynarchive.com or the Hass-Bender oxidation wikipedia.org could also potentially be employed for this transformation, although specific examples for this compound are not as well-documented.

Starting MaterialReagentsProductReaction NameReference
This compound1. Pyridine 2. p-Nitrosodimethylaniline, Base, H₂OPyridazine-3-carbaldehydeKröhnke Oxidation ekb.eg

Conversion to Carboxylic Acid Derivatives

The transformation of the bromomethyl group into a carboxylic acid function is a key synthetic step for accessing pyridazine-containing analogues of phenylacetic acid. This conversion is typically achieved through a two-step sequence involving the formation of a nitrile intermediate followed by its hydrolysis.

First, this compound is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the cyanide anion displaces the bromide ion to form 2-(pyridazin-3-yl)acetonitrile.

In the second step, the resulting nitrile is subjected to hydrolysis. This can be performed under either acidic or basic conditions. Heating the nitrile in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) cleaves the carbon-nitrogen triple bond, yielding 2-(pyridazin-3-yl)acetic acid. This method provides a reliable route to important building blocks for pharmaceutical and materials science research.

Starting MaterialIntermediateFinal ProductKey Transformations
This compound2-(Pyridazin-3-yl)acetonitrile2-(Pyridazin-3-yl)acetic acid1. Cyanation (Sₙ2) 2. Nitrile Hydrolysis

Cross-Coupling Reactions Involving the Bromomethyl Group

The C(sp³)-Br bond in this compound is amenable to various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the methylene (B1212753) position.

The construction of new carbon-carbon bonds from the bromomethyl group can be accomplished through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling methods.

Reaction with Carbon Nucleophiles : this compound reacts readily with a variety of carbon-based nucleophiles. For instance, treatment with stabilized carbanions, such as those derived from diethyl malonate or ethyl acetoacetate, in the presence of a base, leads to the formation of substituted pyridazinylpropanoates. These products can be further manipulated, for example, through hydrolysis and decarboxylation, to yield substituted pyridazinylpropionic acids.

Palladium-Catalyzed Cross-Coupling : The Suzuki-Miyaura coupling, traditionally used for C(sp²)-C(sp²) bond formation, has been adapted for C(sp³)-hybridized halides, including benzylic systems analogous to this compound. nih.govwikipedia.orgorganic-chemistry.org This reaction involves coupling the bromomethyl compound with an aryl- or vinyl-boronic acid (or its ester derivatives) in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology provides direct access to a diverse range of 3-arylmethyl- and 3-vinylmethyl-pyridazine derivatives. nih.gov

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type
Malonic Ester SynthesisDiethyl malonateBase (e.g., NaOEt)Substituted pyridazinylpropanoate
Suzuki-Miyaura CouplingArylboronic acidPd Catalyst (e.g., Pd(PPh₃)₄), Base3-(Arylmethyl)pyridazine

The most characteristic reaction of this compound is its nucleophilic substitution with heteroatom nucleophiles. The polarized C-Br bond and the stability of the bromide leaving group facilitate Sₙ2 reactions with a wide array of nucleophiles, leading to the formation of diverse carbon-heteroatom bonds.

C-N Bond Formation : Reaction with primary or secondary amines readily yields the corresponding N-substituted (pyridazin-3-ylmethyl)amines. Ammonia can be used to produce the primary amine, (pyridazin-3-yl)methanamine.

C-O Bond Formation : Alkoxides, such as sodium methoxide or ethoxide, react to form 3-(alkoxymethyl)pyridazines (ethers). tue.nl Hydrolysis with water or hydroxide can produce the corresponding alcohol, (pyridazin-3-yl)methanol.

C-S Bond Formation : Thiolates or thiols in the presence of a base are effective nucleophiles for synthesizing 3-((alkylthio)methyl)pyridazines (thioethers).

These transformations are fundamental for introducing a variety of functional groups that can modulate the biological activity and physicochemical properties of the parent molecule.

NucleophileReagent ExampleBond FormedProduct Class
AmineR₂NHC-NSubstituted Amine
AlkoxideNaOCH₃C-OEther
ThiolateNaSRC-SThioether
HydroxideNaOHC-OAlcohol

Reactions Involving the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property governs its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr) : The pyridazine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group (like a halogen) is present on the ring. nih.gov For a 3-substituted pyridazine, the most electron-deficient carbon atoms are at the C4 and C6 positions, making them the primary sites for nucleophilic attack. stackexchange.com Strong nucleophiles, such as alkoxides or amines, can displace a hydride ion or, more commonly, a halide from these positions under appropriate conditions. nih.govyoutube.com

Palladium-Catalyzed C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridazine ring, bypassing the need for a pre-installed leaving group. nih.govbeilstein-journals.org Palladium-catalyzed C-H activation can be used to form new C-C or C-heteroatom bonds. rsc.orgresearchgate.net In the context of this compound, one of the ring nitrogens can act as a directing group to facilitate regioselective C-H arylation, alkenylation, or alkylation at an adjacent position, typically C4.

Cross-Coupling of Halopyridazines : In derivatives where a halogen is also present on the pyridazine ring (e.g., 6-chloro-3-(bromomethyl)pyridazine), palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling can be performed selectively at the C(sp²)-halogen bond. wikipedia.orgnih.govresearchgate.net These reactions are foundational for building complex biaryl or aryl-alkynyl structures and are widely used in medicinal chemistry and materials science. organic-chemistry.orglibretexts.orgresearchgate.net

Applications of 3 Bromomethyl Pyridazine in Organic Synthesis and Medicinal Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the bromomethyl group, a primary benzylic-like halide, is central to the role of 3-(bromomethyl)pyridazine as a key building block. The carbon-bromine bond is readily cleaved in the presence of nucleophiles, making it an excellent substrate for a variety of substitution reactions. This allows for the straightforward attachment of the pyridazin-3-ylmethyl moiety to other molecules.

This compound serves as a precursor for a diverse range of 3-substituted pyridazine (B1198779) derivatives. The bromomethyl group is an effective electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide variety of nucleophiles. This allows for the introduction of numerous functional groups at the 3-position of the pyridazine ring.

Common transformations include:

Ether formation: Reaction with alkoxides or phenoxides (RO⁻) yields the corresponding ethers (pyridazine-3-yl)methyl ethers).

Thioether formation: Thiolates (RS⁻) react to form thioethers, which can be important for biological activity or further synthetic manipulation.

Amine alkylation: Primary and secondary amines can be alkylated to produce secondary and tertiary amines, respectively. This is a common strategy for linking the pyridazine core to other heterocyclic or aliphatic systems.

Ester formation: Carboxylate salts can displace the bromide to form esters.

Cyanide displacement: Reaction with cyanide ions provides a route to (pyridazine-3-yl)acetonitrile, a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine.

These fundamental reactions enable chemists to append a wide range of side chains and functional groups to the pyridazine core, creating libraries of compounds for screening in drug discovery or for use in materials science. The regioselectivity of these reactions is high, as the substitution occurs specifically at the methylene (B1212753) carbon, leaving the aromatic pyridazine ring intact.

The pyridazine ring is a component of many polycyclic and fused heterocyclic systems, which are of significant interest due to their diverse biological activities. nih.govmdpi.com this compound can be a crucial starting material for the construction of such fused systems. The strategy often involves an initial nucleophilic substitution reaction followed by an intramolecular cyclization step.

For instance, the bromomethyl group can react with a nucleophile that is part of a larger molecule containing another reactive site. Subsequent intramolecular reaction, often promoted by a base or catalyst, can lead to the formation of a new ring fused to the pyridazine core. Examples of fused systems that can be synthesized from pyridazine precursors include pyridazinotriazines and pyrido[3,4-c]pyridazines. nih.govmdpi.com For example, a key intermediate in the synthesis of certain fused pyridazines can be prepared from a pyridazine derivative, which then undergoes further reactions with nucleophiles to build the fused ring system. nih.gov This approach allows for the controlled, stepwise assembly of complex heterocyclic frameworks where the pyridazine unit is strategically positioned.

Macrocyclic compounds containing heteroaromatic subunits are of great interest for their ability to act as ligands for metal ions, with applications in coordination chemistry, catalysis, and medical imaging. The pyridazine nucleus, with its two nitrogen atoms, can act as a binding site for metals.

This compound is an ideal building block for incorporating a pyridazine moiety into a macrocyclic structure. nih.govrsc.org In a typical synthesis, two equivalents of this compound can be reacted with a long-chain dinucleophile, such as a diamine or a dithiol. The dual SN2 reactions at each end of the chain result in the formation of a large ring containing the pyridazine subunit. This methodology provides a high-yielding, one-step route to pyridazine-containing macrocycles. nih.govrsc.org The size and nature of the macrocyclic ring can be tuned by choosing the appropriate length and type of linker, allowing for the design of ligands with specific metal ion selectivities.

Precursor in Pharmaceutical and Agrochemical Development

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. nih.gov These activities include anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. Consequently, synthetic intermediates like this compound are highly valuable for the development of new pharmaceutical and agrochemical agents.

The utility of this compound lies in its ability to introduce the pyridazine core, which is often essential for biological activity, into a target molecule. Many bioactive compounds are complex structures where the pyridazine ring is decorated with various substituents. By using this compound as a starting material, medicinal chemists can readily synthesize analogues of known drugs or create novel chemical entities for biological screening.

For example, pyridazine derivatives have been investigated for their potential as antiviral agents, showing activity against viruses like the Hepatitis A virus (HAV). nih.gov Furthermore, recent studies have focused on 3-substituted pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway, which have significant potential in tumor immunotherapy. nih.gov The synthesis of these complex molecules often involves a step where a pyridazine-containing fragment is introduced, a role for which this compound is well-suited.

Table 1: Examples of Bioactive Compound Classes Based on the Pyridazine Scaffold
Compound ClassTherapeutic AreaReported Biological Activity
Substituted PyridazinesOncologyAntitumor activity
Fused Pyridazines (e.g., Pyridazinotriazines)Infectious DiseasesAntiviral (e.g., against Hepatitis A Virus) nih.gov
3-(Fluoro-imidazolyl)pyridazine DerivativesOncology/ImmunologyPotent STING Agonists for tumor immunotherapy nih.gov
Pyridazin-3(2H)-onesCardiovascularVasodilator and antihypertensive properties

One of the most notable applications of pyridazine-containing compounds is in the development of inhibitors for the enzyme acetylcholinesterase (AChE). AChE inhibitors are a cornerstone of therapy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Structure-activity relationship (SAR) studies have identified the pyridazine ring as a critical component for potent AChE inhibition. Following the discovery that the drug minaprine, a 3-aminopyridazine (B1208633) derivative, possessed weak AChE-inhibiting activity, extensive research was conducted to develop more potent analogues. This led to the synthesis of compounds like 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which demonstrated a 5000-fold increase in potency compared to minaprine.

The synthesis of these potent inhibitors often requires the construction of a side chain containing a basic amine group attached to the 3-position of the pyridazine ring. This compound is an excellent precursor for this purpose. Through nucleophilic substitution of the bromide with a suitable amine-containing fragment (such as 4-amino-1-benzylpiperidine, after appropriate modification), the key structural motifs required for high-affinity binding to the acetylcholinesterase enzyme can be assembled. Docking studies suggest that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, and the pyridazine core plays a crucial role in orienting the molecule for optimal binding.

Table 2: Pyridazine-Based Acetylcholinesterase (AChE) Inhibitors
CompoundAChE Inhibitory Activity (IC₅₀)Key Structural Features
Minaprine85 µM3-Aminopyridazine core
3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine0.12 µM3-substituted pyridazine with a lipophilic cationic side chain

Intermediates for Specific Drug Candidates (e.g., Rupatadine analogues)

The pyridazine ring is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. rjptonline.orgnih.gov Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive component in the design of novel drug candidates. nih.gov Building blocks such as this compound are valuable reagents in organic synthesis, providing a reactive "handle" for the introduction of the pyridazine moiety into larger, more complex molecules. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile connection of the pyridazine ring to various molecular frameworks.

While the user's query specifically mentions Rupatadine analogues, a review of the scientific literature does not yield specific examples of this compound being used as a direct intermediate in their synthesis. The synthesis of Rupatadine itself famously employs 3-(bromomethyl)-5-methylpyridine (B105789) as a key intermediate. However, the principle of using functionalized pyridazines to create analogues of existing drugs is a common strategy in drug discovery. The pyridazine core is considered a "privileged scaffold" and has been incorporated into compounds targeting a diverse range of biological processes involved in cancer, viral infections, and other diseases. nih.govnih.gov The development of new synthetic routes to functionalized pyridazines is an active area of research, aiming to expand the toolbox for drug discovery and materials science. organic-chemistry.org

The versatility of the pyridazine heterocycle is demonstrated by its presence in various classes of therapeutic agents, highlighting its importance as a pharmacophore.

Table 1: Examples of Pharmacological Activities of Pyridazine-Containing Scaffolds

Pharmacological Activity Target/Application Example
Anticancer Inhibition of cyclin-dependent kinases, GLS1, TRK, BRD
Antiviral Activity against Hepatitis A Virus (HAV)
Antihypertensive Vasodilator activity
Anti-inflammatory Analgesic and anti-inflammatory effects

This table illustrates the broad therapeutic potential of the pyridazine scaffold in medicinal chemistry.

Applications in Materials Science

The bifunctional nature of this compound, featuring both a reactive bromomethyl group and a coordinating pyridazine ring, makes it a promising building block for the synthesis of advanced functional materials, including polymers and metal-organic frameworks (MOFs).

The pyridazine ring, an electron-deficient N-heterocycle, can impart desirable thermal and electronic properties to materials. For instance, pyridazine-containing polymers have been shown to exhibit excellent heat resistance and flame-retardant properties. In one study, a novel phthalonitrile (B49051) monomer incorporating a pyridazine ring was synthesized and subsequently polymerized to yield a thermoset resin with outstanding thermal stability. nih.gov The resulting polymer demonstrated a high glass transition temperature and a high char yield, indicating its potential for application in high-temperature structural composites. While this specific study did not use this compound as the starting monomer, the reactive bromomethyl group of the latter could serve as an ideal initiation or functionalization point for polymerization reactions, enabling the incorporation of the pyridazine moiety into a variety of polymer backbones.

Table 2: Properties of a Pyridazine-Containing Polymer Resin

Property Value
Glass Transition Temperature (Tg) > 180 °C
Char Yield (in N₂) > 70%

Data illustrates the high-performance characteristics achievable with polymers containing the pyridazine moiety. nih.gov

Furthermore, the nitrogen atoms of the pyridazine ring can act as ligands, coordinating to metal ions to form Metal-Organic Frameworks (MOFs). nih.govossila.com MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. The geometry and electronic properties of the organic ligand are crucial in determining the structure and function of the resulting MOF. The use of N-heterocyclic ligands like pyridines and pyrazoles is well-established in MOF synthesis. rsc.orgdigitellinc.com this compound offers the potential to act as a bifunctional ligand. The pyridazine nitrogen atoms can coordinate to metal centers to form the framework structure, while the bromomethyl group remains available for post-synthetic modification. This would allow for the grafting of other functional molecules onto the internal pores of the MOF, tailoring its properties for specific applications such as targeted sensing or catalysis.

Computational and Theoretical Investigations of 3 Bromomethyl Pyridazine

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of heterocyclic compounds.

The electronic structure of 3-(bromomethyl)pyridazine is dictated by the aromatic pyridazine (B1198779) ring and the attached bromomethyl group. The pyridazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences the electron distribution across the molecule.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. In pyridazine derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-orbital. The presence of the bromomethyl group, an electron-withdrawing substituent, is expected to lower the energies of both HOMO and LUMO compared to unsubstituted pyridazine.

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The regions around the hydrogen atoms of the ring and the bromomethyl group would exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The bromine atom, being highly electronegative, will also contribute to a region of negative potential.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Values)
ParameterPredicted Value (eV)
HOMO Energy-7.0 to -6.5
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap (ΔE)5.5 to 5.0

Note: The values in Table 1 are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Actual values would require specific calculations for this compound.

The electronic parameters derived from quantum chemical calculations can be used to predict the reactivity of this compound. The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable.

Electrophilicity and Nucleophilicity: The pyridazine ring's π-deficient nature makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack or protonation. The bromomethyl group is a key reactive site. The carbon atom of the methyl group is electrophilic due to the electron-withdrawing effect of the bromine atom, making it prone to nucleophilic substitution reactions. The bromine atom can act as a leaving group.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω), can quantify these predictions. A higher electrophilicity index for the carbon of the bromomethyl group would confirm its susceptibility to nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative Values)
DescriptorFormulaPredicted Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.75 to 2.5
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25 to -3.75
Global Electrophilicity Index (ω)μ2 / 2η3.27 to 2.81

Note: The values in Table 2 are illustrative and derived from the predicted frontier molecular orbital energies in Table 1.

Transition state calculations are crucial for understanding the mechanisms of reactions involving this compound. For instance, in a nucleophilic substitution reaction at the bromomethyl group, computational methods can be used to locate the transition state structure.

The geometry of the transition state would reveal the concerted or stepwise nature of the reaction. For an SN2 reaction, the calculation would identify a pentacoordinate carbon center in the transition state, with the nucleophile and the leaving group (bromide) positioned on opposite sides. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. This information is invaluable for predicting reaction rates and understanding the factors that influence reactivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Given that many pyridazine derivatives exhibit biological activity, molecular docking studies could predict potential biological targets for this compound. In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein, and its binding affinity and mode of interaction would be calculated.

The pyridazine ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atoms), π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and hydrophobic interactions. The bromomethyl group could also be involved in halogen bonding or hydrophobic interactions. The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity for a specific biological target.

Conformational analysis of this compound would focus on the rotation around the single bond connecting the bromomethyl group to the pyridazine ring. While the pyridazine ring itself is rigid, the bromomethyl group can rotate.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. This information is important because the biological activity of a molecule can be highly dependent on its conformation. The preferred conformation of this compound in a biological environment would be the one that best fits into the binding site of its target.

Spectroscopic Property Predictions (e.g., Vibrational, NMR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are widely used to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the structural elucidation and characterization of novel compounds.

However, a thorough review of available scientific literature reveals a lack of specific computational studies focused on the predicted vibrational and NMR spectroscopic properties of this compound. While research exists for related pyridazine and pyridazinone derivatives, detailing theoretical calculations of their spectra, this specific compound does not appear to have been the subject of dedicated computational investigation. nih.govmdpi.comnih.gov

Consequently, detailed data tables for the predicted vibrational frequencies and NMR chemical shifts for this compound cannot be compiled at this time due to the absence of published research findings. Further computational and theoretical investigations would be required to generate these spectroscopic predictions.

Challenges and Future Research Directions for 3 Bromomethyl Pyridazine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyridazines, including 3-(bromomethyl)pyridazine, often faces challenges related to regioselectivity, harsh reaction conditions, and the use of hazardous reagents. Future research must prioritize the development of more efficient and environmentally benign synthetic methodologies.

Traditional methods for constructing the pyridazine (B1198779) ring can be inefficient, and the subsequent functionalization to introduce the bromomethyl group often requires multiple steps with brominating agents that are hazardous and produce significant waste. A key challenge lies in achieving high regiocontrol during the initial ring formation to avoid the production of unwanted isomers. uzh.chorganic-chemistry.org

Future research should focus on several key areas to overcome these limitations:

Green Chemistry Approaches: The principles of green chemistry should be central to the development of new synthetic routes. This includes the use of safer solvents, minimizing waste, and improving atom economy. nih.gov Methodologies like microwave-assisted synthesis have already shown promise in accelerating reactions and increasing yields for other pyridazine derivatives, and their application to this compound synthesis should be explored. nih.gov

Catalytic Methods: Developing novel catalytic systems can lead to milder reaction conditions and improved selectivity. Metal-free protocols, such as aza-Diels-Alder reactions, are emerging as sustainable alternatives for constructing the pyridazine core and should be adapted for precursors of this compound. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine ring formation and functionalization would significantly streamline the synthesis, reduce purification steps, and minimize solvent usage. nih.gov

Research DirectionKey ObjectivesPotential Advantages
Green Solvents & Reagents Replace hazardous solvents and brominating agents with greener alternatives.Reduced environmental impact, improved safety.
Catalysis (Metal & Organo) Develop selective catalysts for pyridazine ring formation and functionalization.Milder conditions, higher yields, better regioselectivity. organic-chemistry.org
Flow Chemistry Implement continuous flow processes for synthesis.Enhanced safety, scalability, and process control.
One-Pot Reactions Combine multiple synthetic steps into a single operation.Increased efficiency, reduced waste and resource consumption. nih.gov

Exploration of Undiscovered Reactivity Patterns

The utility of this compound is largely predicated on the reactivity of the C-Br bond, which typically undergoes nucleophilic substitution. However, the full spectrum of its chemical behavior remains underexplored. Future research should aim to uncover and harness novel reactivity patterns.

The primary known reaction of this compound is as an electrophile in alkylation reactions. While useful, this only scratches the surface of its potential. The interplay between the reactive bromomethyl group and the electron-deficient pyridazine ring could give rise to unique chemical transformations.

Future avenues of exploration include:

Cross-Coupling Reactions: The C(sp³)-Br bond in this compound is a prime candidate for modern cross-coupling reactions. Exploring metallaphotoredox-catalyzed cross-electrophile coupling could enable the formation of C(sp³)-C(sp³) bonds with a wide range of aliphatic bromides, opening up new chemical space. princeton.edu Additionally, adapting conditions for Suzuki, Stille, and Sonogashira cross-coupling reactions, which are well-established for halopyridazines, to the bromomethyl group could provide novel pathways to complex molecules. nih.govresearchgate.net

Cycloaddition Reactions: The pyridazine moiety can be converted into a pyridazinium ylide. If the bromomethyl group is first transformed into a suitable precursor, it could participate as a 1,3-dipole in [3+2] cycloaddition reactions, leading to the synthesis of novel fused heterocyclic systems. nih.gov This approach would be a powerful tool for building molecular complexity.

Radical Chemistry: Investigating the propensity of the C-Br bond to undergo homolytic cleavage could open doors to radical-based transformations. These reactions could enable functionalizations that are not accessible through traditional ionic pathways.

Reaction TypePotential TransformationSignificance
Cross-Electrophile Coupling R-Br + this compound → 3-(R-methyl)pyridazineForms challenging C(sp³)-C(sp³) bonds, expanding accessible structures. princeton.edu
Palladium-Catalyzed Couplings Coupling with boronic acids, stannanes, or alkynes.Direct introduction of aryl, vinyl, or alkynyl groups at the methyl position. researchgate.net
[3+2] Cycloadditions Formation of fused pyrrolopyridazine systems from derived ylides.Rapid construction of complex, polycyclic scaffolds. nih.gov
Radical Reactions Functionalization via radical intermediates.Access to novel chemical space and reaction pathways.

Expansion of Applications in Drug Discovery and Chemical Biology

The pyridazine scaffold is present in numerous biologically active compounds, including kinase inhibitors and other therapeutics. bohrium.comacs.orgmdpi.com this compound is an ideal starting material for introducing the pyridazin-3-ylmethyl group, which can act as a key pharmacophoric element or a linker to other functional groups. The challenge is to systematically explore its application in the synthesis of new bioactive molecules.

Future research should focus on leveraging this compound as a versatile building block in:

Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core. This compound can be used to synthesize libraries of compounds where the pyridazin-3-ylmethyl group is appended to various scaffolds to probe interactions within the ATP-binding site of kinases.

Development of Chemical Probes: The reactivity of the bromomethyl group makes it suitable for the synthesis of chemical probes. These probes can be used to study biological processes by covalently labeling proteins or other biomolecules.

Fragment-Based Drug Discovery (FBDD): The pyridazin-3-ylmethyl fragment is an attractive starting point for FBDD campaigns. By screening this fragment and then elaborating its structure using the synthetic accessibility provided by this compound, novel lead compounds can be developed.

Application AreaResearch GoalRationale
Medicinal Chemistry Synthesize libraries of pyridazine-containing compounds for biological screening.The pyridazine ring is a proven pharmacophore with favorable physicochemical properties. bohrium.com
Kinase Inhibitors Incorporate the pyridazin-3-ylmethyl moiety into known kinase inhibitor scaffolds.Explore new binding interactions and improve selectivity and potency. acs.org
Chemical Biology Design and synthesize covalent probes and tool compounds.Utilize the reactive bromomethyl group for target identification and validation.
FBDD Use as a starting point for fragment elaboration.Efficiently build upon a privileged heterocyclic fragment to discover new leads.

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity and biological activity. To date, there has been limited computational work focused specifically on this compound. Applying advanced computational methods could accelerate progress in all the areas mentioned above.

Future research should employ computational studies to:

Predict Reactivity and Guide Reaction Development: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and transition states. researchgate.net This can help in understanding the reactivity of this compound in novel transformations, such as cross-coupling and cycloaddition reactions, and in optimizing reaction conditions. Frontier Molecular Orbital (FMO) analysis can predict the sites of electrophilic and nucleophilic attack, guiding the design of new reactions. wuxiapptec.com

Rational Design of Bioactive Molecules: Molecular docking studies can predict how molecules derived from this compound bind to biological targets like kinases or receptors. researchgate.netnih.gov This allows for the rational design of new compounds with improved affinity and selectivity, prioritizing synthetic efforts on the most promising candidates.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. By applying these models to virtual libraries of derivatives of this compound, researchers can deprioritize compounds with likely unfavorable pharmacokinetic or toxicity profiles early in the discovery process. nih.gov

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT) Model reaction pathways and transition states.Understand reactivity, predict outcomes, and optimize conditions. researchgate.net
Molecular Docking Simulate binding of derivatives to protein targets.Prioritize synthesis of compounds with high predicted affinity and selectivity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior of ligand-protein complexes.Understand binding stability and the role of conformational changes.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles.Early identification of compounds with poor drug-like properties. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 3-(Bromomethyl)pyridazine, and what are their mechanistic considerations?

The synthesis of this compound typically involves alkylation or bromomethylation reactions. For example:

  • Alkylation with Allylic Bromides : Paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) can be used in acetonitrile under reflux to introduce the bromomethyl group. This method requires careful control of reaction time and temperature to avoid over-alkylation .
  • Direct Bromination : Pyridazine derivatives can undergo bromination using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators. Solvent choice (e.g., CCl₄ or DMF) significantly impacts regioselectivity .
  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is commonly used to isolate the product. Purity should be verified via GC-MS or NMR .

Q. How can researchers characterize the purity and structure of this compound?

  • Gas Chromatography (GC) : Retention times and peak symmetry in GC analysis (e.g., using NIST-standardized columns) provide preliminary purity data. Compare results with reference spectra from databases like the NIST Chemistry WebBook .
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. For instance, the bromomethyl group (-CH₂Br) typically appears as a singlet at ~4.3–4.5 ppm in ¹H NMR, while pyridazine ring protons resonate between 7.5–9.0 ppm. Multiplicity and coupling constants help distinguish regioisomers .
  • X-ray Crystallography : For unambiguous structural assignment, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, particularly in complex derivatives .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Halogenated waste must be segregated and stored in labeled, airtight containers. Collaborate with certified waste management services for disposal .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. Neutralize spills with sodium bicarbonate or sand before cleanup .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Contradictions often arise from:

  • Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Always report solvent conditions and calibrate instruments using internal standards (e.g., TMS) .
  • Dynamic Processes : Rotameric equilibria in solution can split signals. Variable-temperature NMR (e.g., -40°C to 80°C) helps identify dynamic behavior .
  • Impurity Interference : Trace solvents or byproducts may mimic target signals. Use 2D NMR (e.g., COSY, HSQC) or spiking experiments with authentic samples to confirm assignments .

Q. What strategies optimize the functionalization of this compound for medicinal chemistry applications?

  • Nucleophilic Substitution : The bromomethyl group reacts with amines (e.g., piperidine) or thiols in polar aprotic solvents (e.g., DMF) to form secondary linkages. Microwave-assisted synthesis reduces reaction times .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ enables aryl functionalization. Monitor reaction progress via TLC to prevent over-coupling .
  • Photocatalytic Modifications : Visible-light-mediated C–H activation can introduce heterocycles (e.g., triazoles) without requiring pre-functionalized substrates. Use Ru(bpy)₃²⁺ as a catalyst and blue LEDs .

Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions?

  • Steric Hindrance : Bulky substituents adjacent to the bromomethyl group (e.g., tert-butyl) slow SN2 reactions. Consider using smaller nucleophiles (e.g., NaN₃ instead of NH₃) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyridazine ring increase the electrophilicity of the bromomethyl carbon, accelerating substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while nonpolar solvents (e.g., toluene) favor radical pathways .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples?

  • Detection Limits : GC-MS or HPLC-UV may miss low-abundance impurities. Use high-resolution mass spectrometry (HRMS) or LC-QTOF for accurate mass determination .
  • Matrix Effects : Sample matrices (e.g., residual catalysts) can suppress ionization in MS. Employ matrix-matched calibration standards or isotope dilution .
  • Isomeric Contaminants : Regioisomers (e.g., 2-bromomethylpyridazine) may co-elute in chromatography. Utilize chiral columns or derivatization techniques (e.g., Mosher’s ester formation) for separation .

Q. What computational methods predict the stability and reactivity of this compound derivatives?

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models bond dissociation energies (BDEs) for the C–Br bond, predicting susceptibility to hydrolysis or substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways. For example, water molecules may stabilize intermediates in hydrolysis reactions .
  • Docking Studies : For drug design applications, dock derivatives into target proteins (e.g., GABAA receptors) using AutoDock Vina to assess binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.